7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride
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Overview
Description
7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride: is a synthetic compound with a unique spiro structure. This compound is characterized by the presence of oxygen, sulfur, and nitrogen atoms within its molecular framework, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the spiro ring system: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: Functional groups such as oxo, thia, and aza are introduced through specific reagents and reaction conditions.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of sulfur or nitrogen atoms to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-oxa-3-thia-10-azaspiro[5.6]dodecane-3,3-dioxide hydrochloride
- Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings
Uniqueness
7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-oxa-3λ6-thia-10-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c11-14(12)7-2-9(3-8-14)1-4-10-5-6-13-9;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIRZDUKRCISAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCS(=O)(=O)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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